5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Medicinal Chemistry Respiratory Therapeutics Structure-Activity Relationship (SAR)

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride (CAS 1485204-33-8) is an aromatic sulfonyl chloride building block bearing a cyclobutylmethoxy substituent at the 2-position and a chlorine atom at the 5-position of the benzene ring. With molecular formula C₁₁H₁₂Cl₂O₃S and molecular weight 295.18 g·mol⁻¹, the compound features a reactive sulfonyl chloride group that enables nucleophilic substitution to generate sulfonamides, sulfonate esters, and related derivatives.

Molecular Formula C11H12Cl2O3S
Molecular Weight 295.2 g/mol
CAS No. 1485204-33-8
Cat. No. B1454566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride
CAS1485204-33-8
Molecular FormulaC11H12Cl2O3S
Molecular Weight295.2 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
InChIInChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2
InChIKeyOJWGNSIOXMZWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride (CAS 1485204-33-8): A Conformationally Constrained Aromatic Sulfonyl Chloride Building Block


5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride (CAS 1485204-33-8) is an aromatic sulfonyl chloride building block bearing a cyclobutylmethoxy substituent at the 2-position and a chlorine atom at the 5-position of the benzene ring . With molecular formula C₁₁H₁₂Cl₂O₃S and molecular weight 295.18 g·mol⁻¹, the compound features a reactive sulfonyl chloride group that enables nucleophilic substitution to generate sulfonamides, sulfonate esters, and related derivatives . The cyclobutylmethoxy group introduces a puckered four-membered ring with distinct conformational rigidity, steric bulk, and lipophilicity (computed LogP 3.45) relative to linear or smaller cycloalkyl ether analogs [1]. This specific combination of substituents places the compound at the intersection of two important design elements in medicinal chemistry: the sulfonyl chloride as a versatile derivatization handle and the cyclobutane ring as a privileged motif for modulating target binding, metabolic stability, and physicochemical properties [2].

Why a Simple Alkoxy or Alternative Cycloalkyl Sulfonyl Chloride Cannot Substitute 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride in Structure-Activity Programs


In-class sulfonyl chloride building blocks bearing different 2-alkoxy substituents—such as 5-chloro-2-methoxy, 5-chloro-2-ethoxy, 5-chloro-2-(cyclopentyloxy), or 5-chloro-2-(2-cyclopropylethoxy) analogs—are not functionally interchangeable despite sharing the same core benzene-1-sulfonyl chloride scaffold. The cyclobutylmethoxy group occupies a unique physicochemical niche: it confers greater lipophilicity than methoxy or ethoxy (LogP 3.45 vs. approximately 1.5–2.5 for smaller alkoxy chains) yet lower lipophilicity than the cyclopentyloxy analog (LogP 3.59), providing intermediate partition behavior . More critically, the puckered cyclobutane ring (~35° dihedral angle) imposes a distinct three-dimensional conformational constraint not achievable with planar cyclopentane or smaller cyclopropane rings, directly affecting the geometry of derived sulfonamides in target binding pockets [1]. US Patent 5,376,656 explicitly identifies cyclobutylmethoxy as one of only two preferred C3-C7-cycloalkylmethoxy substituents (alongside cyclopropylmethoxy) for 6-aryl-3[2H]pyridazinones, distinguishing it from cyclopentylmethoxy and larger homologs that lack this preference designation [2]. Generic substitution therefore risks altering target affinity, selectivity, metabolic stability, and intellectual property position simultaneously.

Quantitative Differentiation Evidence for 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride Versus Closest Analogs


Patent-Defined Cycloalkylmethoxy Substituent Preference: Cyclobutylmethoxy and Cyclopropylmethoxy as the Two Preferred Substituents in 6-Aryl-3[2H]pyridazinone Bronchodilator Scaffolds

US Patent 5,376,656, describing 6-aryl-3[2H]pyridazinones with bronchospasmolytic and cardiotonic activity, explicitly defines C3-C7-cycloalkylmethoxy substitution options and designates cyclobutylmethoxy and cyclopropylmethoxy as the two preferred substituents from this class, while cyclopentylmethoxy, cyclohexylmethoxy, and cycloheptylmethoxy are listed as alternatives but not designated preferred [1]. Notably, the patent states that these compounds possess 'advantageous pharmacological properties by which they differ surprisingly from the compounds of European patent 163 965'—a direct assertion that the cycloalkylmethoxy substitution pattern, and specifically the preferred cyclobutylmethoxy variant, confers unexpected differentiation from prior art [1]. This represents a binary preference designation: cyclobutylmethoxy = preferred; cyclopentylmethoxy/cyclohexylmethoxy/cycloheptylmethoxy = non-preferred.

Medicinal Chemistry Respiratory Therapeutics Structure-Activity Relationship (SAR)

Lipophilicity Differentiation: Intermediate LogP of 3.45 Positions Cyclobutylmethoxy Between Smaller Alkoxy Chains and the Cyclopentyloxy Analog

Computed LogP values for the target compound and its closest cycloalkyl analog reveal a measurable lipophilicity gradient. The cyclobutylmethoxy-bearing target has a computed LogP of 3.4464 (ChemScene computational chemistry data) , while the cyclopentyloxy analog (CAS 1245534-96-6) has a computed LogP of 3.5889 , a difference of ΔLogP = +0.14 favoring the cyclopentyloxy compound. The methoxy analog (CAS 22952-32-5, MW 241.09) and ethoxy analog (CAS 928709-67-5, MW 255.12) have substantially lower molecular weights and correspondingly lower predicted LogP values, placing the target compound at an intermediate lipophilicity position that may optimize membrane permeability while avoiding excessive hydrophobicity .

Physicochemical Property Optimization LogP Tuning ADME Profiling

Cyclobutane Ring Conformational Constraint: Puckered Geometry Provides Unique Three-Dimensional Scaffold Differentiation Versus Planar or Less-Strained Cycloalkyl Ethers

The cyclobutane ring in the cyclobutylmethoxy group adopts a characteristic puckered conformation with a dihedral angle of approximately 35°, as established by structural analysis of cyclobutane-containing drug candidates [1]. This contrasts with the nearly planar cyclopentane ring in the cyclopentyloxy analog and the smaller, more strained cyclopropane ring in the cyclopropylmethoxy analog. The ChemMedChem 2022 review by van der Kolk et al. documents that cyclobutane rings have been employed in drug candidates specifically for 'inducing conformational restriction,' 'reducing planarity,' and 'directing key pharmacophore groups'—properties not equivalently achievable with other cycloalkyl ring sizes [1]. The cyclobutylmethoxy group additionally introduces a methylene spacer between the oxygen and the cyclobutane ring, creating an additional rotatable bond (4 rotatable bonds total) and a distinct spatial orientation of the cycloalkyl group relative to the benzene core compared to the directly attached cyclopentyloxy group in the cyclopentyloxy analog .

Conformational Restriction Scaffold Design Target Selectivity

RIPK1 Kinase Inhibitor Scaffold Validation: The 2-(Cyclobutylmethoxy)phenyl Motif Delivers Sub-Nanomolar Potency in a Clinically Relevant Kinase Target

The 2-(cyclobutylmethoxy)phenyl moiety—directly corresponding to the substituted benzene core of the target sulfonyl chloride after sulfonamide derivatization—appears in a potent RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1) inhibitor disclosed in US Patent 12,172,975 (Bristol-Myers Squibb) and cataloged in BindingDB (BDBM709110) [1]. This compound, 6-[5-({[2-(cyclobutylmethoxy)-phenyl]methyl}carbamoyl)-6-methoxypyridin-3-yl]-N-methyl-1H-indazole-3-carboxamide, exhibits an IC₅₀ of 2.40 nM against human RIPK1 in a FRET-based biochemical assay [1]. RIPK1 is a clinically validated target for inflammatory, autoimmune, and neurodegenerative diseases. While direct comparator data for the corresponding cyclopentyloxy or cyclopropylmethoxy analogs of this specific inhibitor are not publicly available in the same assay, the presence of the cyclobutylmethoxy group in a high-affinity clinical-stage kinase inhibitor scaffold provides strong validation for this specific substitution pattern in kinase drug discovery [2].

Kinase Inhibition RIPK1 Inflammation Neurodegeneration

Commercial Scarcity and Supply-Chain Differentiation: Discontinued Status at a Major European Supplier Contrasts with Niche Availability

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is listed as 'Discontinued' across all pack sizes (50 mg, 250 mg, 500 mg, 1 g, 2.5 g) at CymitQuimica (Ref. 10-F654191, brand: Fluorochem) , while remaining available through Biosynth (Ref. 3D-KJC20433) at €373.00/50 mg and €911.00/500 mg , and through ChemScene (Cat. CS-0236548) . In contrast, the 5-chloro-2-(cyclopentyloxy) analog (CAS 1245534-96-6) is listed as available at Sigma-Aldrich/Enamine and the 5-chloro-2-(2-cyclopropylethoxy) analog (CAS 1496690-60-8) is commercially stocked at AK Scientific at $527/100 mg and $1,221/1 g . The discontinued status at a major European supplier indicates that demand for the cyclobutylmethoxy variant may be lower or that synthesis is more challenging, creating potential supply vulnerability for programs dependent on this specific building block. Procurement teams must verify multi-source availability before committing to this compound in long-term synthesis programs.

Chemical Procurement Building Block Sourcing Supply Chain Risk

Preferred Application Scenarios for 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride Based on Quantified Differentiation Evidence


6-Aryl-3[2H]pyridazinone Library Synthesis for Bronchodilator and Cardiotonic Drug Discovery

Programs targeting the 6-aryl-3[2H]pyridazinone chemical series for inflammatory or allergen-induced bronchial diseases should prioritize the cyclobutylmethoxy-substituted sulfonyl chloride as the preferred building block. US Patent 5,376,656 explicitly designates cyclobutylmethoxy as one of two preferred C3-C7-cycloalkylmethoxy substituents, and the sulfonyl chloride functionality enables direct incorporation of the preferred aryl substitution pattern into the pyridazinone core via sulfonamide formation [1]. Use of the cyclopentylmethoxy or larger cycloalkylmethoxy analogs would place the resulting compounds outside the preferred substituent scope of the originating patent, potentially weakening intellectual property protection.

RIPK1 Kinase Inhibitor Fragment Growing and Sulfonamide Library Enumeration

The validation of the 2-(cyclobutylmethoxy)phenyl moiety in a 2.40 nM RIPK1 inhibitor (US Patent 12,172,975, BMS) establishes this scaffold as a privileged starting point for kinase inhibitor discovery [2]. The target sulfonyl chloride can be reacted with diverse amine building blocks to generate focused sulfonamide libraries for RIPK1 SAR exploration. The intermediate LogP (3.45) of the derived sulfonamides positions this scaffold favorably for CNS penetration—an important consideration given RIPK1's role in neuroinflammation and neurodegenerative disease .

Conformational Restriction Studies in Sulfonamide-Based Fragment Screening

The puckered cyclobutane ring geometry (~35° dihedral) introduces three-dimensional conformational constraint not available with planar cyclopentyloxy or linear alkoxy analogs [3]. This property is particularly valuable in fragment-based drug discovery campaigns where subtle differences in ligand geometry can determine binding site engagement. The sulfonyl chloride serves as a direct derivatization point for generating fragment libraries with diverse amine capping groups while maintaining the unique cyclobutylmethoxy conformational signature. The commercial discontinuation at Fluorochem makes advance procurement through Biosynth or ChemScene advisable before initiating large-scale library synthesis .

Lipophilicity-Tuned Sulfonamide Probe Synthesis for ADME Optimization Programs

For medicinal chemistry programs seeking to fine-tune lipophilicity within a sulfonamide series, the cyclobutylmethoxy-substituted sulfonyl chloride offers a LogP of 3.45—0.14 log units lower than the cyclopentyloxy analog (LogP 3.59) but substantially higher than methoxy or ethoxy variants . This intermediate lipophilicity can be exploited to balance membrane permeability against metabolic clearance. The reactive sulfonyl chloride group enables parallel synthesis of matched molecular pairs differing only in the cycloalkyl ether moiety, allowing direct attribution of ADME property differences to the cyclobutylmethoxy vs. comparator substituents.

Quote Request

Request a Quote for 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.